Methotrexate alpha-tert-butyl ester
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Overview
Description
Methotrexate alpha-tert-butyl ester is a derivative of methotrexate, a well-known antimetabolite and antifolate agent. Methotrexate is widely used as an immunosuppressant and antineoplastic agent. The alpha-tert-butyl ester modification is designed to enhance the pharmacokinetic properties of methotrexate, potentially improving its therapeutic efficacy and reducing side effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methotrexate alpha-tert-butyl ester involves the esterification of methotrexate. This process typically includes the protection of the carboxyl group of methotrexate using tert-butyl alcohol in the presence of an acid catalyst. The reaction is carried out under controlled conditions to ensure the selective formation of the ester .
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product. The reaction conditions are optimized to maximize yield and minimize impurities .
Chemical Reactions Analysis
Types of Reactions: Methotrexate alpha-tert-butyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed back to the carboxyl group under acidic or basic conditions.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents like potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products:
Hydrolysis: Methotrexate.
Oxidation and Reduction: Various oxidized or reduced derivatives of methotrexate.
Scientific Research Applications
Methotrexate alpha-tert-butyl ester has several scientific research applications:
Chemistry: Used as a model compound to study esterification and hydrolysis reactions.
Biology: Investigated for its potential to enhance the delivery and efficacy of methotrexate in biological systems.
Medicine: Explored for its potential to improve the pharmacokinetic properties of methotrexate, making it more effective in treating cancer and autoimmune diseases.
Industry: Used in the development of new drug formulations and delivery systems.
Mechanism of Action
Methotrexate alpha-tert-butyl ester exerts its effects by inhibiting dihydrofolate reductase, an enzyme involved in the synthesis of tetrahydrofolate. This inhibition leads to a decrease in the synthesis of nucleotides, which are essential for DNA and RNA synthesis. The alpha-tert-butyl ester modification is designed to improve the compound’s stability and bioavailability, enhancing its therapeutic effects .
Comparison with Similar Compounds
Methotrexate: The parent compound, widely used in cancer and autoimmune disease treatment.
Methotrexate Polyglutamates: Modified forms of methotrexate with enhanced cellular retention and efficacy.
Methotrexate Conjugates: Methotrexate linked to other molecules to improve delivery and reduce toxicity.
Uniqueness: Methotrexate alpha-tert-butyl ester is unique due to its ester modification, which enhances its pharmacokinetic properties. This modification aims to improve the compound’s stability, bioavailability, and therapeutic efficacy compared to unmodified methotrexate .
Properties
Molecular Formula |
C24H30N8O5 |
---|---|
Molecular Weight |
510.5 g/mol |
IUPAC Name |
(4S)-4-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid |
InChI |
InChI=1S/C24H30N8O5/c1-24(2,3)37-22(36)16(9-10-17(33)34)29-21(35)13-5-7-15(8-6-13)32(4)12-14-11-27-20-18(28-14)19(25)30-23(26)31-20/h5-8,11,16H,9-10,12H2,1-4H3,(H,29,35)(H,33,34)(H4,25,26,27,30,31)/t16-/m0/s1 |
InChI Key |
HTMMDBDGHQUHPW-INIZCTEOSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@H](CCC(=O)O)NC(=O)C1=CC=C(C=C1)N(C)CC2=CN=C3C(=N2)C(=NC(=N3)N)N |
Canonical SMILES |
CC(C)(C)OC(=O)C(CCC(=O)O)NC(=O)C1=CC=C(C=C1)N(C)CC2=CN=C3C(=N2)C(=NC(=N3)N)N |
Origin of Product |
United States |
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